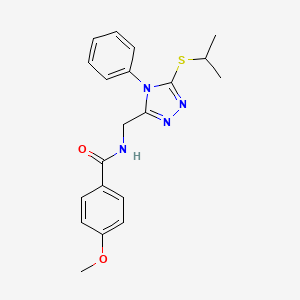

N-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

N-((5-(Isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a 1,2,4-triazole derivative featuring a sulfur-containing isopropylthio group at position 5, a phenyl group at position 4, and a 4-methoxybenzamide moiety attached via a methylene bridge. Its synthesis likely involves S-alkylation of a triazole-thione precursor, a common strategy for analogous compounds (e.g., describes S-alkylation using α-halogenated ketones under basic conditions to yield derivatives like [10–15]) .

Properties

IUPAC Name |

4-methoxy-N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-14(2)27-20-23-22-18(24(20)16-7-5-4-6-8-16)13-21-19(25)15-9-11-17(26-3)12-10-15/h4-12,14H,13H2,1-3H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMLZBYYIOSHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Isopropylthio Group: The isopropylthio group can be introduced via a nucleophilic substitution reaction using isopropylthiol and a suitable leaving group, such as a halide.

Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using phenylboronic acid and a suitable halide.

Formation of the Methoxybenzamide Moiety: The methoxybenzamide moiety can be synthesized by reacting 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring and other functional groups can be reduced under appropriate conditions using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced triazole derivatives.

Substitution Products: Amino or thio derivatives of the benzamide moiety.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: As a potential bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, leading to its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Key Observations :

- Position 5 Modifications: The isopropylthio group in the target compound contrasts with piperidinyl () or acetylamino-phenoxy groups ().

- Position 4 Consistency : Most analogs retain a phenyl group at position 4, suggesting its role in stabilizing the triazole ring via π-π interactions .

- Benzamide Variations : The 4-methoxybenzamide moiety in the target compound differs from nitro- or chloro-substituted benzamides (–11), which may alter electronic properties and hydrogen-bonding capacity .

S-Alkylation Strategies

- Target Compound : Likely synthesized via S-alkylation of a 5-mercapto-1,2,4-triazole intermediate with an isopropyl halide, followed by N-alkylation with 4-methoxybenzoyl chloride.

- Analogous Routes: : S-alkylation of triazole-thiones [7–9] with α-halo ketones (e.g., 2-bromoacetophenone) under basic conditions yielded derivatives [10–15] with 70–85% efficiency . : S-alkylation of 5-(5-bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thione using conventional vs. microwave methods, with microwave synthesis reducing reaction time by 60% .

Tautomerism and Stability

Triazole-thiones (e.g., [7–9] in ) exist in thione-thiol tautomeric equilibrium. The absence of ν(S-H) IR bands (~2500–2600 cm⁻¹) confirms the dominance of the thione form, critical for subsequent alkylation reactions . The target compound’s stability is likely comparable, given shared tautomeric behavior.

Spectral and Physicochemical Properties

IR and NMR Signatures

Insights :

Biological Activity

N-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound belonging to the triazole derivative class. Its unique structure incorporates a triazole ring, an isopropylthio group, and a methoxybenzamide moiety, which contribute to its biological activities. This article reviews the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 350.44 g/mol. The compound features a triazole ring that is known for its role in various biological activities, including antifungal and anticancer properties.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets within cells. The triazole ring and functional groups can inhibit the activity of enzymes involved in critical biological pathways:

- Enzyme Inhibition : The compound may inhibit enzymes related to microbial growth or cancer cell proliferation. This inhibition can lead to reduced cell viability in pathogenic microorganisms or cancer cells.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that regulate cell growth and survival.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has shown potential in inhibiting various bacterial and fungal strains. A comparative study highlighted its effectiveness against several pathogens when tested alongside established antifungal agents like fluconazole and itraconazole.

Anticancer Properties

The compound's anticancer activity has been explored in several studies:

-

Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly reduced the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Cell Line IC50 (µM) Reference MCF-7 5.2 HeLa 6.8

Anti-HBV Activity

Recent studies have suggested that derivatives of benzamide can exert antiviral effects against Hepatitis B Virus (HBV). Although specific data on this compound is limited, related compounds have demonstrated the ability to increase intracellular levels of APOBEC3G (A3G), an antiviral protein that inhibits HBV replication.

Case Studies

A notable case study involved the synthesis and evaluation of similar triazole derivatives against HBV. These studies showed promising results where certain derivatives inhibited HBV replication effectively in vitro:

Q & A

Q. Key Conditions :

- Solvents: DMF, acetonitrile, or ethanol.

- Temperature: 60–100°C for cyclization; room temperature for coupling reactions.

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:

- Catalyst Screening : Use palladium catalysts for Suzuki-Miyaura coupling (if aryl halides are intermediates) or Lewis acids (e.g., ZnCl₂) for regioselective triazole formation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates; switching to THF or acetonitrile reduces side reactions .

- pH Control : Maintain alkaline conditions (pH 8–10) during nucleophilic substitutions to deprotonate thiol groups .

- In-line Monitoring : Employ TLC or HPLC to track reaction progress and minimize over-reaction .

Q. Example Optimization :

- Yield Improvement : Increasing equivalents of isopropylthiol (1.5–2.0 eq.) enhances substitution efficiency .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃, δ ~3.8 ppm), isopropylthio (-SCH(CH₃)₂, δ ~1.3 ppm), and aromatic protons .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N-H···N interactions) .

Advanced: How can discrepancies in spectroscopic data be resolved?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian09, B3LYP/6-31G*) .

- Dynamic NMR : Study tautomerism (e.g., thione-thiol equilibrium) under variable temperature .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized sulfone derivatives) .

Q. Case Study :

- Contradiction in NH Signal : Broadening in NMR due to hydrogen bonding can be resolved by DMSO-d₆ solvent exchange .

Basic: What in vitro assays evaluate the compound’s bioactivity?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Enzyme Inhibition : Fluorescence-based assays for tyrosinase or kinase inhibition (e.g., ATP depletion measured via luminescence) .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks .

Advanced: What strategies elucidate the mechanism of action against biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina to predict binding modes with enzymes (e.g., tyrosinase active site) .

- SAR Studies : Synthesize analogs (e.g., replacing isopropylthio with methylthio) to identify critical substituents .

- siRNA Knockdown : Silence candidate targets (e.g., PI3K) in cancer cells to assess pathway dependency .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with purified proteins .

Advanced: How do structural modifications influence bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups : Fluorine or chlorine at the phenyl ring enhances enzyme inhibition (e.g., ~30% increase in tyrosinase inhibition) .

- Thioether vs. Sulfone : Oxidation of isopropylthio to sulfone reduces cytotoxicity (IC₅₀ increases from 2.1 μM to >10 μM) .

- Methoxy Position : Para-methoxy (vs. meta) improves solubility and bioavailability (logP reduction by 0.5 units) .

Q. Data Interpretation :

- Use Hansch analysis to correlate substituent hydrophobicity (π) with activity .

Advanced: How can computational methods guide derivative design?

Methodological Answer:

- QSAR Modeling : Build regression models using descriptors (e.g., polar surface area, H-bond donors) from existing bioactivity data .

- ADMET Prediction : SwissADME to optimize pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS) over 100 ns to prioritize stable binders .

Q. Case Study :

- Derivative Optimization : Methylation of the triazole ring improves metabolic stability (t₁/₂ increased from 1.2 h to 4.5 h in microsomes) .

Advanced: How to address discrepancies in bioactivity data across studies?

Methodological Answer:

- Assay Standardization : Adopt uniform protocols (e.g., same cell passage number, serum concentration) .

- Purity Verification : HPLC-MS to confirm compound integrity (e.g., exclude sulfoxide byproducts) .

- Meta-Analysis : Use RevMan to pool data from multiple studies and identify outliers .

Q. Example Resolution :

- Varying IC₅₀ Values : Differences in HeLa cell viability (5 μM vs. 12 μM) traced to serum-free vs. serum-containing media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.